molecular formula C17H18O4 B11842707 Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate CAS No. 5345-90-4

Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate

Cat. No.: B11842707
CAS No.: 5345-90-4
M. Wt: 286.32 g/mol
InChI Key: ZANAWDHMJCXINC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring substituted with a methoxy group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate typically involves the esterification of 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of environmentally friendly solvents and catalysts is also explored to align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: 4-(4-hydroxynaphthalen-1-yl)-4-oxobutanoate.

    Reduction: Ethyl 4-(4-methoxynaphthalen-1-yl)-4-hydroxybutanoate.

    Substitution: Ethyl 4-(4-substituted-naphthalen-1-yl)-4-oxobutanoate.

Scientific Research Applications

Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine site of tubulin, disrupting microtubule dynamics and preventing cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization makes it a valuable compound in cancer research and drug development.

Biological Activity

Ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate is a naphthalene derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the compound's biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its methoxy group attached to a naphthalene ring and an ester functional group. Its molecular formula is C15H16O4C_{15}H_{16}O_4, contributing to its unique reactivity and biological profile. The compound can be synthesized through the esterification of 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid with ethanol under acidic conditions, often utilizing reflux methods for complete conversion.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that it may interact with specific molecular targets, potentially disrupting cellular processes critical for tumor growth .
  • Antimicrobial Properties : Preliminary investigations highlight its effectiveness against various microbial strains, suggesting a potential role in developing new antimicrobial agents.

The biological effects of this compound are attributed to its interaction with biological macromolecules such as proteins and nucleic acids. This interaction may lead to:

  • Enzyme Inhibition : The compound might inhibit certain enzymes involved in critical metabolic pathways, thereby affecting cell viability and function.
  • Cellular Pathway Disruption : By altering signaling pathways, it may induce apoptosis in cancer cells or inhibit microbial growth .

Anticancer Studies

A study investigating the anticancer potential of related compounds demonstrated that derivatives similar to this compound significantly reduced tumor cell viability in animal models. The results indicated a complete inhibition of tumor growth in treated groups compared to controls, alongside improved survival rates .

Antimicrobial Activity Assessment

In antimicrobial studies, this compound was tested against various bacterial strains, showing notable inhibition zones in disc diffusion assays. This suggests its effectiveness as a potential lead compound for developing new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant reduction in tumor cell viability
AntimicrobialEffective against multiple bacterial strains

Properties

CAS No.

5345-90-4

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

ethyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate

InChI

InChI=1S/C17H18O4/c1-3-21-17(19)11-9-15(18)13-8-10-16(20-2)14-7-5-4-6-12(13)14/h4-8,10H,3,9,11H2,1-2H3

InChI Key

ZANAWDHMJCXINC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C2=CC=CC=C21)OC

Origin of Product

United States

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